tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its inclusion of a boronate ester group, which is often utilized in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple stepsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is facilitated by the boronate ester group . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized spirocyclic compounds and boronic acids.
Scientific Research Applications
tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The boronate ester group can form reversible covalent bonds with biological molecules, which is a key feature in its mechanism of action .
Comparison with Similar Compounds
Similar compounds include other boronate esters and spirocyclic compounds. For example:
tert-Butyl (oxazol-2-ylmethyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate: Another boronate ester with a different core structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar types of reactions.
The uniqueness of tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure combined with the boronate ester group, which provides a versatile platform for various chemical transformations and potential biological activities.
Properties
Molecular Formula |
C23H33BN2O5 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H33BN2O5/c1-20(2,3)29-19(28)26-13-11-23(12-14-26)17-15(9-8-10-16(17)25-18(23)27)24-30-21(4,5)22(6,7)31-24/h8-10H,11-14H2,1-7H3,(H,25,27) |
InChI Key |
MZXWEKSOYAEVNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C34CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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